molecular formula C8H9N5 B009382 3-(1-methyl-1H-tetrazol-5-yl)aniline CAS No. 101258-12-2

3-(1-methyl-1H-tetrazol-5-yl)aniline

Cat. No. B009382
M. Wt: 175.19 g/mol
InChI Key: VBBAMBIEAFCKCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-methyl-1H-tetrazol-5-yl)aniline is a compound of interest due to its structural components and potential applications in various fields such as materials science and pharmaceuticals. The presence of the tetrazole and aniline groups within its structure suggests unique chemical and physical properties, making it a subject of scientific research.

Synthesis Analysis

The synthesis of related tetrazole compounds typically involves the cyclization of nitriles or the reaction of azides with nitriles. For compounds similar to 3-(1-methyl-1H-tetrazol-5-yl)aniline, methodologies might include nucleophilic substitution reactions followed by reduction processes to introduce the aniline function. While specific synthesis routes for this compound were not identified, the general approach to synthesizing tetrazole derivatives offers a foundation for its production (Yang Shijing, 2013).

Molecular Structure Analysis

The molecular structure of tetrazole derivatives has been characterized using spectroscopic techniques and crystallography. These methods provide insights into the arrangement of atoms and the electronic environment within the molecule, which are crucial for understanding its reactivity and properties. Studies on similar compounds have utilized X-ray diffraction and DFT calculations to elucidate their structure (Qing-mei Wu et al., 2021).

Scientific Research Applications

  • Chemical Synthesis

    • Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications .
    • The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .
    • The 1,5-disubstituted tetrazole moieties (1,5-DST) has been widely and successfully used in medicinal chemistry and drug design .
  • Medicinal Chemistry

    • Tetrazole and its derivatives have been found to have anti-inflammatory, antiviral (i.e., HIV), antibiotic, antiulcer, anxiety, and anti-tubercular properties .
    • These properties are due to their bioisosterism to carboxylic acid and amide moieties, and lipophilicity which is potentially more beneficial when cell membrane penetration is desired .
    • They also have metabolic stability and other beneficial physicochemical properties .
  • Antifungal Activities

    • The antifungal activities of the compounds were tested against Candida albicans, Aspergillus Niger, and Pencillium sp. in Sabouraud dextrose agar medium .
  • Energetic Materials Design

    • The combination of superior energetic structural fragments is a feasible route to design new energetic materials .
    • In this work, selected metal and nitrogen-rich salts based on 3,4-dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine (HANTP) are prepared and characterized .
  • Energetic Materials Synthesis

    • Tetrazole and triazole moieties have been combined to synthesize and characterize 5-(1-hydroxy-3-nitro-1,2,4-triazol-5-yl)-1-hydroxy-tetrazole and its nitrogen-rich ionic derivatives .
    • This synthesis modifies the cyano group of the nitro-triazole starting material within four steps to the tetrazol-1-ol and finally oxidizes the triazole selectively to the 1-hydroxy-triazole .
    • The performance parameters of these compounds can be tuned and improved by using several nitrogen-rich bases to obtain the respective ionic derivatives .
  • Oligonucleotide Synthesis

    • 1H-Tetrazole and 5-(benzylsulfanyl)-1H-tetrazole (BTT) are widely employed in oligonucleotide synthesis as acidic activators of the coupling process .
    • The delocalization energy of tetrazole was estimated at about 209 kJ/mol .
  • Photography and Photo Imaging

    • Tetrazoles are commonly used in a wide range of applications, such as photography and photo imaging .
  • Agriculture

    • Tetrazoles are also used in agriculture .
  • Molecular Docking

    • Tetrazoles and its derivatives play a very important role in molecular docking . The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .
  • Explosives

    • Tetrazoles are used in the synthesis of explosives . For example, RDX is a practical secondary explosive for civilian and military applications because of its high chemical stability and explosive power .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The signal word is “Warning” and the hazard statement is H302 . It is recommended to handle the compound with appropriate safety measures.

Relevant Papers For more detailed information, it is recommended to refer to peer-reviewed papers related to 3-(1-methyl-1H-tetrazol-5-yl)aniline .

properties

IUPAC Name

3-(1-methyltetrazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c1-13-8(10-11-12-13)6-3-2-4-7(9)5-6/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBAMBIEAFCKCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80560576
Record name 3-(1-Methyl-1H-tetrazol-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-methyl-1H-tetrazol-5-yl)aniline

CAS RN

101258-12-2
Record name 3-(1-Methyl-1H-tetrazol-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In a Paar flask 1-methyl-5-(3-nitrophenyl)-tetrazole (28.8 g, 140 mmol) was dissolved in ethyl acetate (430 mL) and methanol (1270 mL) and added to palladium on carbon (2.7 g, 10 wt %). The reaction mixture was hydrogenated for 1.5 hours with vigorous shaking. The reaction mixture was filtered, and concentrated in vacuo to give a white solid (24.0 g, 98%) was used with further purification. 1H NMR (300 MHz, CDCl3), δ: 7.21 (dd, J=8, J′=7, 1H), 6.99 (s, 1H), 6.90 (d, J=7, 1H), 6.76 (d, J=8, 1H), 5.44 (bs, 2H), 4.10 (s, 3H).
Quantity
28.8 g
Type
reactant
Reaction Step One
Quantity
430 mL
Type
solvent
Reaction Step One
Quantity
1270 mL
Type
reactant
Reaction Step Two
Quantity
2.7 g
Type
catalyst
Reaction Step Two
Name
Yield
98%

Synthesis routes and methods II

Procedure details

1-Methyl-5-(3-nitrophenyl)-tetrazole (28.8 g, 140 mmol) was dissolved in ethyl acetate (430 mL) and methanol (1270 mL). Palladium on carbon (2.7 g, 10 wt %) was added and the mixture was shaken under a hydrogen atmosphere (60 psig) for 1.5 hours. The mixture was filtered, and the filtrate was concentrated under vacuum to give a white solid (24.0 g, 98%) which was used without further purification. 1H NMR (300 MHz, CDCl3), δ7.21 (dd, J=8, 7 Hz, 1H), 6.99 (s, 1H), 6.90 (d, J=7 Hz, 1H), 6.76 (d, J=8 Hz, 1H), 5.44 (bs, 2H), 4.10 (s, 3H).
Quantity
28.8 g
Type
reactant
Reaction Step One
Quantity
430 mL
Type
solvent
Reaction Step One
Quantity
1270 mL
Type
solvent
Reaction Step Two
Quantity
2.7 g
Type
catalyst
Reaction Step Three
Name
Yield
98%

Synthesis routes and methods III

Procedure details

1-Methyl-5-(3-nitrophenyl)tetrazole (Example 13, 350 mg) was hydrogenated at 20 psi in ethanol (30 ml) using 10% palladium on carbon (35 mg) for 15 minutes. The mixture was filtered then evaporated to dryness in vacuo to give the title compound as a grey solid (220 mg), mp 156°-157° C. Rf 0.23 in dichloromethane/methanol (5:1) on silica plates. 1H NMR (360 MHz, CDCl3) δ3.92 (2H, broad resonance), 4.16 (3H, s), 6.86 (1H, ddd, J1 =J2 =2 Hz, J3 =8 Hz), 7.01 (1H, broad d, J=8 Hz), 7.06 (1H, dd, J1 =J2 =2 Hz), 7.32 (1H, dd, J1 =J2 =8 Hz).
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
35 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-methyl-1H-tetrazol-5-yl)aniline
Reactant of Route 2
3-(1-methyl-1H-tetrazol-5-yl)aniline
Reactant of Route 3
Reactant of Route 3
3-(1-methyl-1H-tetrazol-5-yl)aniline
Reactant of Route 4
Reactant of Route 4
3-(1-methyl-1H-tetrazol-5-yl)aniline
Reactant of Route 5
3-(1-methyl-1H-tetrazol-5-yl)aniline
Reactant of Route 6
3-(1-methyl-1H-tetrazol-5-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.